Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The structure of this compound includes an ethyl ester group, an acetyl-substituted piperazine ring, and an aminobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15(20)12-4-5-14(13(16)10-12)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKLJASORYXZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586216 | |
| Record name | Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889946-58-1 | |
| Record name | Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The acetylation of the piperazine ring can be achieved using acetic anhydride in the presence of a base such as pyridine. The final step involves the esterification of the aminobenzoate moiety with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the ester or acetyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.
| Type of Reaction | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride | Reduced forms |
| Substitution | Amines or thiols in the presence of a base | Substituted derivatives |
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties . The piperazine moiety allows it to interact with neurotransmitter receptors, while the aminobenzoate portion can engage with enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 μM | Bactericidal effect observed |
| Enterococcus faecalis | 62.5–125 μM | Moderate activity |
| Candida albicans | MIC 50.0 μg/mL | Effective against biofilms |
Anticancer Properties
Preliminary studies have shown that this compound may inhibit the growth of cancer cell lines through apoptosis and cell cycle arrest mechanisms. For instance:
- Case Study: Human Breast Cancer Cells (MCF-7)
- IC50 Value : Approximately 25 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via activation of caspases and modulation of Bcl-2 family proteins.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and serves as a precursor in the synthesis of advanced materials. Its structural features allow for versatility in developing new functional materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, while the aminobenzoate moiety can participate in hydrogen bonding and other interactions with enzymes or proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-aminobenzoate
- Ethyl 4-(4-benzylpiperazin-1-yl)-3-aminobenzoate
- Ethyl 4-(4-phenylpiperazin-1-yl)-3-aminobenzoate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-(4-acetylpiperazin-1-yl)-3-aminobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and other interactions with enzymes or proteins, modulating various biochemical pathways.
The mechanism of action of this compound involves:
- Interaction with Neurotransmitter Receptors : The piperazine moiety can interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.
- Enzyme Interaction : The aminobenzoate portion may engage in hydrogen bonding with enzymes, impacting their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 μM | Bactericidal effect observed |
| Enterococcus faecalis | 62.5–125 μM | Moderate activity |
| Candida albicans | MIC 50.0 μg/mL | Effective against biofilms |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Cancer Cell Line Inhibition
A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency:
- IC50 Value : Approximately 25 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via activation of caspases and modulation of Bcl-2 family proteins.
These findings highlight the potential for this compound as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
